![molecular formula C15H10N4S B3058066 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- CAS No. 87540-71-4](/img/structure/B3058066.png)
1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
Overview
Description
“1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-” is a type of organic molecule that is part of the triazolophthalazine family . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and phthalazine . The molecules are approximately planar .
Synthesis Analysis
The synthesis of triazolophthalazine and its derivatives has been a subject of interest in recent years . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized, and evaluated for their inhibitory activities . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [[&1&],[&2&],[&4&],[&5&tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .
Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown potent cytotoxic activity against cancer strains . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Activity
The compound has shown analgesic and anti-inflammatory activities . This suggests its potential use in the development of pain relief and anti-inflammatory drugs .
Antioxidant Activity
The compound has demonstrated antioxidant properties . This suggests its potential use in the development of drugs for conditions related to oxidative stress .
Antiviral Activity
The compound has shown antiviral properties . This suggests its potential use in the development of antiviral drugs .
Enzyme Inhibitors
The compound has been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests its potential use in the development of drugs that target these enzymes .
Antitubercular Agents
The compound has shown potential as an antitubercular agent . This suggests its potential use in the development of drugs for the treatment of tuberculosis .
Crystal Structure Analysis
The crystal structure of the compound has been analyzed . This information can be useful in the development of new drugs and materials .
properties
IUPAC Name |
6-phenyl-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-17-16-14-12-9-5-4-8-11(12)13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTKRFAZCJOEDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236440 | |
Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
CAS RN |
87540-71-4 | |
Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087540714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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